Goniothalamicin

Description

Significance of Natural Products in Drug Discovery and Development

Natural products, derived from sources such as plants, microorganisms, and animals, have historically been a cornerstone of drug discovery. scirp.orgscielo.br These naturally occurring compounds exhibit immense structural and chemical diversity, a feature that is largely unmatched by synthetically produced molecules. scirp.org This diversity provides a rich reservoir of novel chemical scaffolds for the development of new therapeutic agents. mdpi.com It is estimated that a significant percentage of all medicines are either natural products or their derivatives, highlighting their crucial role in pharmaceutical research. scirp.org

The value of natural products in drug discovery is multifaceted. They can serve as direct therapeutic agents, as raw materials for the synthesis of more complex drugs, or as prototypes for the design of new lead molecules. scielo.br Many natural products have a history of use in traditional medicine, providing a foundation for modern pharmacological investigation. scirp.orgopenaccessjournals.com Their inherent bioactivity, honed through evolutionary processes, makes them prime candidates for interacting with biological targets and pathways essential in the drug discovery process. itmedicalteam.pl The exploration of natural products continues to be a vital and promising avenue for identifying new treatments for a wide range of human diseases. mdpi.com

Overview of the Annonaceae Family as a Source of Bioactive Metabolites

The Annonaceae family, comprising about 130 genera and over 2,000 species, is a significant source of bioactive secondary metabolites. scielo.br Distributed mainly in tropical and subtropical regions, this family of plants has been a focus of phytochemical research due to its production of a wide array of compounds with interesting biological activities. redalyc.orgmdpi.com Traditionally, various parts of Annonaceae plants have been used in folk medicine to treat a variety of ailments. ejpmr.commedwinpublishers.com

This family is particularly known for producing acetogenins (B1209576) and alkaloids, which have demonstrated significant biological effects. ejpmr.com Research has shown that extracts from Annonaceae species possess a range of properties, including cytotoxic, insecticidal, and antimicrobial activities. redalyc.orgcore.ac.uk The chemical diversity within this family is vast, with compounds ranging from long-chain fatty acid derivatives to complex alkaloids. mdpi.comuic.edu This makes the Annonaceae family a continuing subject of interest for the discovery of new natural products with therapeutic potential. uic.edu

Classification and General Characteristics of Annonaceous Acetogenins and Styryl-Lactones

Annonaceous Acetogenins are a unique class of polyketides found almost exclusively in the Annonaceae family. wikipedia.orgsysrevpharm.org Structurally, they are characterized as long-chain fatty acids (typically C32 or C34) that have been combined with a propan-2-ol unit to form a terminal α,β-unsaturated γ-lactone. sysrevpharm.orgmdpi.com A defining feature of most acetogenins is the presence of one to three tetrahydrofuran (B95107) (THF) and/or tetrahydropyran (B127337) (THP) rings along the aliphatic chain. scielo.brwikipedia.org These rings can be adjacent or non-adjacent. core.ac.uk The hydrocarbon chain also features various oxygenated functional groups such as hydroxyls, ketones, and epoxides. wikipedia.org

Over 400 acetogenins have been isolated and are broadly classified based on the number and arrangement of their THF rings. core.ac.ukmdpi.com The primary classifications include:

Mono-THF acetogenins

Adjacent bis-THF acetogenins

Non-adjacent bis-THF acetogenins

Tri-THF acetogenins

Non-THF ring compounds core.ac.uk

These compounds are known for their broad range of potent biological activities, including cytotoxic, antitumor, and insecticidal properties. core.ac.uksysrevpharm.org

Styryl-lactones are another significant group of bioactive compounds, predominantly isolated from the genus Goniothalamus within the Annonaceae family. nih.govingentaconnect.com These compounds are characterized by the presence of a styryl group attached to a lactone ring, which can be either a γ-lactone (α-furanone) or a δ-lactone (α-pyrone). ingentaconnect.com

The classification of styryl-lactones is based on their different structural skeletons: nih.govresearchgate.net

Styrene-pyrone

Styrene-furanone

Furan-pyrone

Furan-furanone

Pyran-pyrone

Heptyl esters

Styryl-lactones have demonstrated a variety of biological activities, with cytotoxic effects against several human tumor cell lines being a prominent feature. nih.govingentaconnect.com

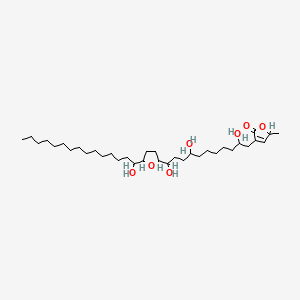

Historical Context and Initial Discovery of Goniothalamicin (B1167202)

This compound was first isolated from the stem bark of Goniothalamus giganteus, a plant belonging to the Annonaceae family. nih.govcapes.gov.br Its discovery was the result of activity-directed fractionation using the brine shrimp lethality test, a common method for screening bioactive compounds. nih.govresearchgate.net

Upon its isolation, this compound was identified as a novel acetogenin (B2873293). nih.gov Specifically, it was characterized as a tetrahydroxy-mono-tetrahydrofuran fatty acid γ-lactone. capes.gov.brresearchgate.net At the time of its discovery, the only other known mono-tetrahydrofuran acetogenin was annonacin, which was also isolated from the same plant extract. nih.govcapes.gov.br Initial studies revealed that this compound possessed cytotoxic and insecticidal properties. nih.govresearchgate.net It was also found to inhibit the formation of crown gall tumors on potato discs, indicating its potential as an anticancer agent. nih.gov The discovery of this compound contributed to the growing interest in Annonaceous acetogenins as a promising class of natural products for drug development. researchgate.net

Properties

CAS No. |

172586-14-0 |

|---|---|

Molecular Formula |

C35H64O7 |

Molecular Weight |

596.9 g/mol |

IUPAC Name |

2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one |

InChI |

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-31(38)33-23-24-34(42-33)32(39)22-21-29(36)18-15-14-16-19-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3 |

InChI Key |

NBVJDUCRUAUMAA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

melting_point |

80°C |

physical_description |

Solid |

Synonyms |

goniothalamicin |

Origin of Product |

United States |

Natural Occurrence and Isolation of Goniothalamicin

Botanical Sources and Geographic Distribution of Goniothalamus Species Implicated in Goniothalamicin (B1167202) Production

This compound is an acetogenin (B2873293) primarily isolated from plants belonging to the genus Goniothalamus, a large group in the Annonaceae family. nih.gov This genus comprises over 130 species of trees and shrubs. pensoft.net These plants are predominantly found in the lowland and submontane forests of tropical Southeast Asia, with a significant concentration in Western Malesia, including Sumatra and Peninsular Malaysia. pensoft.netntu.edu.tw The distribution extends from India and Sri Lanka to tropical Australia and the South Pacific Islands. pensoft.net

Several Goniothalamus species have been identified as producers of this compound and other bioactive acetogenins (B1209576). Notable among these are:

Goniothalamus giganteus : The stem bark of this species, collected from Thailand, is a well-documented source of this compound. nih.govresearchgate.netnih.gov

Goniothalamus donnaiensis : The roots of this species have been found to contain this compound. psu.ac.th

Goniothalamus gardneri : This species is another known source of this compound. nih.govjomped.org

Goniothalamus undulatus : Roots of this species have yielded this compound. researchgate.net

Goniothalamus tapisoides : This species, found in Sarawak, Malaysia, also produces this compound. um.edu.my

The table below summarizes the key Goniothalamus species from which this compound has been isolated, along with their geographical locations.

| Species | Plant Part(s) Used | Geographic Location |

| Goniothalamus giganteus | Stem Bark | Thailand |

| Goniothalamus donnaiensis | Root | Not Specified |

| Goniothalamus gardneri | Not Specified | Not Specified |

| Goniothalamus undulatus | Root | Not Specified |

| Goniothalamus tapisoides | Bark | Sarawak, Malaysia |

Methodologies for Extraction and Primary Fractionation from Plant Biomass

The initial step in obtaining this compound involves its extraction from the plant material, followed by a primary fractionation to concentrate the desired compounds.

Solvent-Based Extraction Techniques

Solvent extraction is a fundamental technique for isolating this compound from plant biomass. The choice of solvent is crucial and often depends on the polarity of the target compounds. Ethanolic extracts of the stem bark of Goniothalamus giganteus have been successfully used to isolate this compound. researchgate.netnih.gov In a typical procedure, the air-dried and pulverized plant material, such as the stem bark, is exhaustively extracted with a solvent like 95% ethanol (B145695). google.com The resulting crude extract is then concentrated under vacuum. google.com

Further partitioning of the crude extract is a common practice to separate compounds based on their solubility. For instance, a crude ethanol extract can be partitioned between water and dichloromethane. google.com The dichloromethane-soluble fraction, which is likely to contain the less polar acetogenins like this compound, is then often further partitioned between hexane (B92381) and a 90% aqueous methanol (B129727) solution to concentrate the acetogenins in the methanol fraction. google.com Other solvents used for extraction from Goniothalamus species include ethyl acetate (B1210297), which has been used to extract compounds from the roots of G. scortechinii. pkru.ac.th

Activity-Directed Fractionation Approaches (e.g., Brine Shrimp Lethality Bioassay)

Activity-directed fractionation is a powerful strategy used to guide the isolation of bioactive compounds. This approach involves testing the biological activity of different fractions of a plant extract and then focusing on the most active fractions for further purification. The brine shrimp lethality bioassay (BSLA) is a simple, rapid, and inexpensive method frequently employed for this purpose. researchgate.netjomped.orgijpsr.info

The BSLA is based on the ability of a substance to kill brine shrimp (Artemia salina) nauplii. jomped.orgijpsr.info The lethality of the extract fractions is tested at various concentrations, and the concentration that causes 50% mortality of the shrimp (LC50) is determined. ijpsr.infonih.gov A low LC50 value indicates high toxicity and, therefore, significant biological activity. ijpsr.info This bioassay has shown a good correlation with cytotoxicity against certain human cancer cell lines, making it a valuable preliminary screening tool. jomped.orgijpsr.info

In the context of this compound isolation, the BSLA has been instrumental. For example, the fractionation of an ethanolic extract of Goniothalamus giganteus was guided by brine shrimp lethality, leading to the successful isolation of this compound. researchgate.netnih.gov The process involves monitoring the toxicity of fractions obtained through solvent partitioning and chromatography, allowing researchers to selectively pursue the fractions with the highest activity. researchgate.netcore.ac.uk

Chromatographic Separation and Purification Strategies for this compound

Following initial extraction and fractionation, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of compounds present in the active fractions.

Column Chromatography Techniques (e.g., VLC, Flash Chromatography)

Column chromatography is a cornerstone of natural product isolation. In the purification of this compound and related compounds, various forms of column chromatography are utilized.

Vacuum Liquid Chromatography (VLC) is a technique that uses a vacuum to accelerate the flow of the mobile phase through a column packed with an adsorbent, typically silica (B1680970) gel. youtube.comslideshare.net This method allows for a faster separation compared to traditional gravity-fed column chromatography. youtube.com The crude or partially purified extract is loaded onto the column, and elution is performed with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with solvents such as ethyl acetate and methanol. pkru.ac.th For example, a crude ethyl acetate extract of Goniothalamus scortechinii roots was subjected to VLC on silica gel, using a hexane-ethyl acetate-methanol gradient to yield several fractions. pkru.ac.th

Flash Chromatography is another rapid form of column chromatography that uses positive pressure to force the solvent through the column. slideshare.net Like VLC, it provides a quicker separation than traditional methods.

Conventional Column Chromatography over silica gel is also widely used. Fractions obtained from VLC or other initial separation steps are often subjected to further column chromatography using different solvent systems to achieve a higher degree of purification. For instance, fractions from a VLC separation were further purified by column chromatography on silica gel using a hexane/CH2Cl2/EtOAc mixture as the eluent. pkru.ac.th

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique that is often the final step in the purification of natural products like this compound. It offers superior separation efficiency compared to other chromatographic methods.

Preparative HPLC is used to isolate pure compounds in sufficient quantities for structural elucidation and biological testing. The choice of column and mobile phase is critical for successful separation. Reversed-phase columns, such as C18, are commonly used. ikm.org.my For instance, a fraction containing a mixture of compounds was subjected to preparative HPLC on a C18 column with a methanol-water gradient to isolate pure compounds. ikm.org.my

Recycling HPLC is an advanced HPLC technique that can be particularly useful for separating minor compounds or those with very similar retention times. ikm.org.myupsi.edu.my In this method, unresolved peaks are recirculated through the column multiple times to enhance separation without requiring additional solvent. ikm.org.myupsi.edu.my This approach has been successfully used in the isolation of compounds from Goniothalamus lanceolatus. ikm.org.my

The table below provides an overview of the chromatographic techniques used in the isolation of this compound and related compounds.

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Reference |

| Vacuum Liquid Chromatography (VLC) | Silica Gel | Hexane, Hexane/EtOAc, EtOAc, EtOAc/MeOH | pkru.ac.th |

| Column Chromatography | Silica Gel | Hexane/CH2Cl2/EtOAc | pkru.ac.th |

| Preparative HPLC | C18 (ODS) | Methanol-Water Gradient | ikm.org.my |

| Recycling HPLC | C18 (ODS) | Isocratic Methanol-Water | ikm.org.my |

Isolation of Related Annonaceous Acetogenins and Co-occurring Natural Products

The isolation of this compound from various plant sources is often accompanied by the extraction of a diverse array of other structurally related Annonaceous acetogenins and other natural products. researchgate.netnih.govacs.orgmdpi.com The specific compounds isolated can vary depending on the plant species, the part of the plant used for extraction (e.g., bark, leaves, seeds), and the extraction and fractionation methodologies employed. researchgate.netnih.govmdpi.comnih.gov

Activity-directed fractionation, often using the brine shrimp lethality test, is a common strategy to guide the isolation of bioactive compounds, including this compound and its congeners. researchgate.netnih.govnih.gov This approach has led to the identification of numerous acetogenins from various Goniothalamus and Annona species. researchgate.netnih.govacs.orgmdpi.comnih.gov

Co-occurring Acetogenins in Goniothalamus giganteus

Research on the stem bark of Goniothalamus giganteus has revealed the presence of several other acetogenins alongside this compound. researchgate.netnih.gov These include:

Annonacin : A mono-tetrahydrofuran acetogenin that is frequently isolated with this compound. researchgate.netnih.gov

Goniotricin : A nonadjacent ring-hydroxylated bis-tetrahydrofuran (THF) acetogenin. researchgate.net

(2,4-cis and -trans)-Xylomaticinones : A mixture of cis and trans isomers of this acetogenin. researchgate.net

(2,4-cis and trans)-Gigantecinone : A nonadjacent bis-tetrahydrofuran acetogenin. hataso.com

4-Deoxygigantecin : Another nonadjacent bis-THF acetogenin. hataso.com

Acetogenins from Other Goniothalamus Species

Studies on other species of the Goniothalamus genus have also yielded this compound and a variety of other acetogenins. For instance, from the roots of Goniothalamus donnaiensis, this compound was isolated along with: acs.org

Donnaienin A and its epimer, 34-epi-donnaienin A

Donnaienin B and its epimer, 34-epi-donnaienin B

Murisolin

Isoannonacin

Annonacin acs.org

Goniothalamus undulatus root extracts have been found to contain various cytotoxic acetogenins and styryl lactones. nih.gov

Acetogenins from Annona Species

This compound is not exclusive to the Goniothalamus genus. It has also been isolated from species of the Annona genus, another member of the Annonaceae family. mdpi.com Bioassay-guided fractionation of the seeds of Annona muricata led to the isolation of this compound and other acetogenins, including: mdpi.comacs.org

Annonacin

Isoannonacin

cis-Annonacin

cis-Annonacin-10-one

cis-Goniothalamicin

Arianacin

Javoricin acs.org

From the leaves and twigs of Asimina longifolia, this compound was isolated with a suite of other known cytotoxic acetogenins: nih.gov

Longicin

(2,4-cis and trans)-Goniothalamicinone

Annonacin

Xylomaticin

Isoannonacin

Gigantetrocins A and B

Muricatetrocins A and B

Gigantetrocin-A-one nih.gov

Other Co-occurring Natural Products

Beyond acetogenins, a variety of other classes of natural products have been isolated from Goniothalamus species. These include: nih.govresearchgate.net

Styryl-lactones : Goniothalamin (B1671989) is a prototypical example. researchgate.net

Alkaloids : Such as liriodenine (B31502) and various isoquinoline (B145761) alkaloids. nih.govum.edu.my

Flavonoids : Including myricetin (B1677590) derivatives. nih.gov

Triterpenes : Such as friedelinol, friedelin, and betulinic acid. nih.gov

Phenanthrene lactams : For instance, goniopedaline and aristololactam (B190612) A-II. nih.gov

The co-isolation of these diverse compounds highlights the rich chemical profile of the Annonaceae family and provides a broader context for the natural occurrence of this compound.

Table of Co-occurring Natural Products with this compound

| Plant Source | Part Used | Co-occurring Compounds | Reference |

|---|---|---|---|

| Goniothalamus giganteus | Stem Bark | Annonacin, Goniotricin, (2,4-cis and -trans)-Xylomaticinones, (2,4-cis and trans)-Gigantecinone, 4-Deoxygigantecin | researchgate.netnih.govhataso.com |

| Goniothalamus donnaiensis | Roots | Donnaienin A & B (and epimers), Murisolin, Isoannonacin, Annonacin | acs.org |

| Annona muricata | Seeds | Annonacin, Isoannonacin, cis-Annonacin, cis-Annonacin-10-one, cis-Goniothalamicin, Arianacin, Javoricin | mdpi.comacs.org |

| Asimina longifolia | Leaves & Twigs | Longicin, (2,4-cis and trans)-Goniothalamicinone, Annonacin, Xylomaticin, Isoannonacin, Gigantetrocins A & B, Muricatetrocins A & B, Gigantetrocin-A-one | nih.gov |

| Goniothalamus undulatus | Roots | Various acetogenins and styryl lactones | nih.gov |

Table of Compound Names Mentioned

| Compound Name |

|---|

| Annonacin |

| Arianacin |

| Aristololactam A-II |

| Betulinic acid |

| cis-Annonacin |

| cis-Annonacin-10-one |

| cis-Goniothalamicin |

| Donnaienin A |

| 34-epi-Donnaienin A |

| Donnaienin B |

| 34-epi-Donnaienin B |

| 4-Deoxygigantecin |

| Friedelin |

| Friedelinol |

| (2,4-cis and trans)-Gigantecinone |

| Gigantetrocin-A-one |

| Gigantetrocins A and B |

| Goniopedaline |

| Goniothalamin |

| This compound |

| (2,4-cis and trans)-Goniothalamicinone |

| Goniotricin |

| Isoannonacin |

| Javoricin |

| Liriodenine |

| Longicin |

| Muricatetrocins A and B |

| Murisolin |

| Myricetin |

| Xylomaticin |

Biosynthesis of Goniothalamicin

Proposed Polyketide Pathway for Annonaceous Acetogenin (B2873293) Biosynthesis

The biosynthesis of Annonaceous acetogenins (B1209576), including Goniothalamicin (B1167202), is believed to originate from the polyketide pathway, which is analogous to fatty acid biosynthesis. researchgate.net This pathway involves the sequential condensation of small carboxylic acid units, managed by a large multi-domain enzyme complex known as polyketide synthase (PKS).

The proposed biogenetic process begins with a long-chain fatty acid, typically containing 32 or 34 carbon atoms. researchgate.nettandfonline.com This precursor is assembled by the PKS machinery through the iterative addition of two-carbon units derived from acetyl-CoA (the starter unit) and malonyl-CoA (the extender units). The growing polyketide chain undergoes a series of selective reductions of the β-keto groups to hydroxyls, followed by dehydration to form double bonds, and further reduction to saturated carbons. The specific sequence and extent of these modifications are programmed into the PKS modules, dictating the structure of the fatty acid precursor.

A key terminal step in the formation of the core acetogenin structure is the lactonization event. It is hypothesized that the C32 or C34 fatty acid combines with a propan-2-ol unit at the C-2 position, leading to the formation of the characteristic α,β-unsaturated γ-lactone ring found in this compound and its congeners. researchgate.netcore.ac.uknih.gov

Enzymatic Transformations and Key Intermediates in the Formation of this compound's Unique Structure

The unique structural feature of this compound is its mono-tetrahydrofuran (mono-THF) ring embedded within the long aliphatic chain. The formation of this ring is a critical part of the biosynthetic pathway, believed to proceed through a series of enzymatic transformations involving epoxidation and subsequent cyclization.

The currently accepted hypothesis suggests that specific enzymes, likely monooxygenases, introduce epoxide rings at specific double bonds along the polyketide-derived fatty acid chain. tandfonline.com This epoxidation is a crucial step that sets the stage for the formation of the THF ring. Following epoxidation, an intramolecular cyclization cascade is initiated. This process involves the nucleophilic attack of a hydroxyl group, located further down the chain, onto one of the epoxide's carbons. This ring-opening and subsequent ring-closing reaction forges the five-membered THF ring.

A key proposed intermediate in the biosynthesis of THF-containing acetogenins is a diepoxide species, such as diepomuricanin. beilstein-journals.orgnih.gov The controlled and stereospecific opening of these epoxides by flanking hydroxyl groups is thought to generate the THF core. beilstein-journals.orgnih.gov While the precise intermediates for this compound itself have not been isolated from a natural source, the principles derived from the study of related acetogenins and extensive synthetic efforts provide a strong model for its formation. beilstein-journals.orgnih.gov The regioselectivity and stereoselectivity of the epoxide opening are critical in determining the final structure and stereochemistry of the THF ring system.

Stereochemical Control Mechanisms in this compound Biosynthesis

Annonaceous acetogenins are characterized by numerous stereocenters, and their specific three-dimensional arrangement is crucial for their biological activity. The stereochemistry across the THF ring system is a primary feature used for their classification. core.ac.uk In this compound, the precise orientation of the substituents on the THF ring and the chirality of the hydroxyl groups along the chain are tightly controlled during biosynthesis.

This stereochemical control is exerted by the enzymes involved in the pathway. The PKS complex itself contains ketoreductase (KR) domains that reduce keto groups to hydroxyls with a specific stereochemistry. The configuration of these alcohol groups is predetermined by the specific KR domain acting at each extension cycle.

Furthermore, the enzymes responsible for forming the THF ring must exhibit remarkable stereoselectivity. This includes:

Asymmetric Epoxidation : The monooxygenase enzymes that form the precursor epoxides must do so with high enantioselectivity, creating epoxides with a defined stereochemistry.

Stereospecific Cyclization : The subsequent intramolecular cyclization must proceed in a controlled manner. The stereochemistry of the attacking hydroxyl group and the epoxide itself dictates the relative and absolute stereochemistry of the newly formed stereocenters on the THF ring. nih.gov

Much of the understanding of this stereocontrol comes from biomimetic total synthesis, where chemists use stereoselective reactions, such as Sharpless asymmetric epoxidation or iodoetherification, to construct the chiral centers found in the natural products. tandfonline.comnih.gov These synthetic studies underscore the high fidelity required of the biosynthetic enzymes to produce a single, specific stereoisomer like this compound.

Chemoenzymatic and Genetic Approaches for Elucidating Biosynthetic Pathways

Direct elucidation of the this compound biosynthetic pathway in its native plant species is challenging. However, modern chemoenzymatic and genetic approaches offer powerful tools for investigating such complex pathways, although their application to Annonaceous acetogenins is still in its infancy compared to microbial polyketides.

Chemoenzymatic approaches combine chemical synthesis with enzymatic transformations. nih.govmdpi.com For acetogenins, this could involve synthesizing proposed precursor molecules and feeding them to cell-free extracts of the producing plant to see if they are converted into this compound. nih.gov This can help identify true intermediates. Additionally, enzymes can be used as catalysts in the synthetic route to create key chiral intermediates with high stereoselectivity, as demonstrated in the chemoenzymatic synthesis of the THF cores of some Annonaceous acetogenins. acs.orgrsc.org

Genetic approaches focus on identifying and characterizing the genes responsible for biosynthesis. sciepublish.com The genes for polyketide biosynthesis are typically located together in the genome in what is known as a Biosynthetic Gene Cluster (BGC). nih.govresearchgate.net Identifying the this compound BGC in the genome of the source plant (e.g., Goniothalamus species) would be a major breakthrough. This would involve sequencing the plant genome and using bioinformatic tools to search for sequences homologous to known PKS and tailoring enzymes (e.g., monooxygenases, reductases). nih.govnih.govcore.ac.uk Once a candidate BGC is found, its function can be verified through heterologous expression, where the gene cluster is transferred to and expressed in a more manageable host organism like yeast or E. coli. nih.govfrontiersin.org This would allow for the production and study of the biosynthetic enzymes and potentially the entire pathway outside of the native plant.

Chemical Synthesis of Goniothalamicin and Its Analogues

Total Synthesis Strategies for Goniothalamicin (B1167202)

The total synthesis of this compound, a complex natural product, represents a significant challenge in organic synthesis. It requires precise control over stereochemistry and the development of efficient methods for constructing its key structural features.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, a common retrosynthetic approach involves disconnecting the molecule into two main fragments: the α,β-unsaturated γ-lactone moiety and the long alkyl chain containing the tetrahydrofuran (B95107) (THF) ring. This strategy allows for a convergent synthesis, where the two fragments are prepared separately and then coupled together in the final stages.

One retrosynthetic strategy for a mono-THF acetogenin (B2873293) like this compound involves breaking it down into key fragments, such as a left-hand fragment containing the butenolide ring and a right-hand fragment. soton.ac.uk The synthesis of these fragments often starts from chiral precursors to establish the required stereocenters.

Stereoselective and Enantioselective Methodologies

The presence of multiple stereocenters in this compound necessitates the use of stereoselective and enantioselective reactions to control the absolute and relative configurations. Key methodologies employed in the synthesis of this compound and related acetogenins (B1209576) include:

Sharpless Asymmetric Dihydroxylation: This powerful reaction is used to introduce vicinal diols with high enantioselectivity, a crucial step in constructing the hydroxylated portions of the molecule. researchgate.net

Sharpless Asymmetric Epoxidation and Kinetic Resolution: These methods are instrumental in creating chiral epoxides and alcohols, which serve as versatile intermediates for the synthesis of the THF ring and other stereogenic centers. soton.ac.uk

Substrate-Controlled Reactions: The inherent chirality in intermediates derived from natural sources or asymmetric reactions can be used to direct the stereochemical outcome of subsequent transformations.

For instance, a flexible enantioselective route to styryllactones, which share structural similarities with the lactone part of this compound, has been developed using Sharpless catalytic asymmetric dihydroxylation of vinylfuran. researchgate.net This approach yields diols in high enantioexcess, which can then be converted into the desired lactone core. researchgate.net

Development of Efficient Reaction Sequences for Core Structure Assembly

The efficient assembly of the core structure of this compound relies on the strategic combination of various chemical reactions. After the synthesis of the key fragments, their coupling is a critical step. This is often achieved through reactions such as Wittig-type olefination, Grignard additions, or metal-catalyzed cross-coupling reactions to form the carbon-carbon bond linking the lactone and the alkyl chain.

The formation of the tetrahydrofuran (THF) ring is another crucial aspect. One common strategy involves the cyclization of a diol or an epoxy alcohol precursor. For example, cobalt-mediated oxidative cyclization of 4-alkene-1-ols has been explored for the synthesis of THF rings. utexas.edu

Semi-synthetic Derivatization from Natural Precursors

Semi-synthesis offers an alternative and often more practical approach to obtaining derivatives of complex natural products like this compound. eupati.euiipseries.org This strategy starts with a naturally occurring compound that is structurally related to the target molecule and then chemically modifies it to produce the desired analogues. numberanalytics.com This can be particularly advantageous when the total synthesis is long and low-yielding.

For acetogenins, semi-synthesis can involve the modification of a more abundant natural acetogenin to produce a less abundant one or to create novel derivatives. For instance, a non-adjacent bis-THF acetogenin has been prepared from an unsaturated mono-THF acetogenin isolated from Goniothalamus giganteus. google.com Derivatization techniques can include oxidation, reduction, acylation, and alkylation of the hydroxyl groups or modification of the lactone ring. numberanalytics.com These modifications can lead to compounds with altered biological activity, solubility, and stability. eupati.eu

Design and Synthesis of this compound Analogues and Structurally Related Compounds

The synthesis of analogues of this compound is crucial for understanding its structure-activity relationship (SAR) and for developing new compounds with improved therapeutic potential. researchgate.netnih.gov

Focused Library Synthesis for Structure-Activity Relationship (SAR) Studies

Focused library synthesis is a strategy used to create a collection of structurally related compounds to systematically explore the SAR. nih.govvapourtec.com This approach involves making specific and targeted modifications to the lead compound, goniothalamin (B1671989), to assess the impact of these changes on its biological activity. nih.gov

For this compound analogues, this could involve:

Varying the length of the alkyl chain: The length of the spacer between the THF ring and the lactone can influence biological activity. utexas.edu

Modifying the substituents on the aromatic ring: Altering the electronic and steric properties of the phenyl group.

Changing the stereochemistry: Synthesizing epimers and diastereomers to determine the optimal configuration for activity. researchgate.net

Replacing the lactone ring: Introducing different heterocyclic systems to probe the importance of the lactone moiety.

Introducing nitrogen-containing groups: Two series of racemic goniothalamin analogues with nitrogen-containing groups were designed and synthesized, with some showing significantly higher potency and selectivity against certain cancer cell lines compared to the parent compound. nih.gov

By systematically synthesizing and testing these focused libraries, researchers can identify the key structural features required for biological activity and guide the design of more potent and selective compounds. soton.ac.uknih.govresearchgate.net

Exploration of Novel Scaffolds Inspired by this compound

The quest for novel therapeutic agents often draws inspiration from the intricate molecular architectures of natural products. This compound, a bioactive styryl-lactone, has prompted research into the synthesis of new molecular scaffolds aimed at exploring and potentially enhancing its biological activity. While direct synthetic exploration of novel scaffolds derived from this compound itself is not extensively documented in publicly available research, significant work has been carried out on its close structural analogue, goniothalamin. These studies provide valuable insights into the strategies employed to modify the core structure and generate novel chemical entities. The primary focus of this research has been the manipulation of the α,β-unsaturated δ-lactone core and the styryl substituent. researchgate.netstcloudstate.edu

One of the key strategies in the exploration of novel scaffolds has been the replacement of the lactone ring with a lactam. stcloudstate.edu This modification introduces a nitrogen atom into the heterocyclic core, opening up new avenues for chemical diversification. The rationale behind this approach is that the alteration of the lactam nitrogen substituent could lead to analogues with improved bioavailability and reactivity compared to the parent natural product. stcloudstate.edu This bioisosteric replacement of an oxygen atom with a nitrogen atom fundamentally changes the electronic and hydrogen-bonding properties of the molecule, potentially influencing its interaction with biological targets.

Further diversification of the goniothalamin scaffold has been achieved through the synthesis of nitrogen-containing analogues. nih.gov In one such study, two series of racemic goniothalamin analogues featuring nitrogen-containing groups were designed and synthesized. nih.gov These modifications were not limited to the lactone core but also involved the styryl side chain, demonstrating a comprehensive approach to scaffold diversification.

The synthesis of these novel scaffolds often involves multi-step synthetic sequences. For instance, a flexible stereoselective synthesis of various styryl-lactones, including goniothalamin, has been achieved starting from cinnamaldehyde. tsijournals.com Key reactions in this synthesis include enantioselective allylation and dihydroxylation, which allow for the controlled introduction of stereocenters. tsijournals.com Such synthetic routes are crucial as they provide access to a variety of analogues that can be used to probe structure-activity relationships.

The table below summarizes some of the novel scaffolds inspired by the goniothalamin structure that have been synthesized and studied.

| Parent Compound | Novel Scaffold Type | Key Modification | Synthetic Strategy Highlights | Reference |

| Goniothalamin | Lactam Analogue | Replacement of the lactone oxygen with a nitrogen atom. | Focus on altering the lactam nitrogen substituent. | stcloudstate.edu |

| Goniothalamin | Nitrogen-Containing Analogues | Introduction of various nitrogen-containing functional groups. | Buchwald-Hartwig reaction for C-N bond formation. | nih.gov |

| Goniothalamin | Goniofufurone Mimics | Divergent synthesis from a common starting material (D-xylose). | Straightforward divergent synthesis. | nih.gov |

| Goniothalamin | Fluorinated Analogues | Introduction of fluorine atoms. | Not detailed in the provided search results. | yok.gov.tr |

These explorations into novel scaffolds inspired by goniothalamin highlight a dynamic area of medicinal chemistry. By systematically modifying the natural product's core structure, researchers aim to develop new compounds with potentially improved therapeutic profiles. The synthesis of these novel scaffolds not only expands the chemical space around the goniothalamin pharmacophore but also contributes to a deeper understanding of the structural features required for biological activity.

Preclinical Biological Activities of Goniothalamicin

In Vitro Cytotoxicity and Antiproliferative Studies

The cytotoxic and antiproliferative properties of Goniothalamicin (B1167202) have been extensively evaluated in laboratory settings using a variety of human cancer cell lines. upm.edu.mynih.govnih.govnih.gov These studies are crucial for determining the compound's potential as a therapeutic agent and understanding its cellular effects.

Evaluation Against Human Cancer Cell Lines (e.g., Breast, Colon, Cervical, Liver, Kidney, Leukemia, Lung Carcinoma)

This compound has demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. upm.edu.mynih.govnih.gov Research has shown its effectiveness in inhibiting the growth of cell lines derived from various cancers, including breast, colon, cervical, liver, kidney, leukemia, and lung carcinomas. upm.edu.mynih.govnih.govnih.govnih.gov

One study investigated the cytotoxicity of this compound against several human cancer cell lines, including osteosarcoma (Saos-2), breast adenocarcinoma (MCF-7), another breast carcinoma line (UACC-732), adenocarcinoma alveolar basal epithelial cells (A549), and colorectal adenocarcinoma (HT29). upm.edu.my The results indicated that this compound exhibited a potent, concentration- and time-dependent inhibitory effect on all tested cancer cells. upm.edu.my After 72 hours of treatment, the half-maximal inhibitory concentration (IC50) values ranged from 0.62±0.06 to 2.01±0.28 µg/ml, classifying it as a very potent cytotoxic agent against these cell lines. upm.edu.my

Specifically, against the human large cell lung carcinoma cell line (COR-L23), this compound, an annonaceous acetogenin (B2873293), showed high cytotoxic activity with IC50 values in the range of 0.5-1.7 μM. nih.gov In another study, the non-natural (S)-enantiomer of this compound was identified as a highly selective cytotoxic compound against kidney cancer cell growth (786-0), with an IC50 of 4 nM. nih.gov

The cytotoxic effects of this compound have also been observed in:

Leukemia cell lines: Jurkat T, K562, CEM-SS, and HL-60. upm.edu.mynih.gov

Liver cancer cell lines: HepG2 and HCC. upm.edu.mymdpi.comnih.gov

Breast cancer cell lines: MCF-7, T47D, and MDA-MB-231. upm.edu.myresearchgate.net

Lung cancer cell lines: COR-L23, NCI-H460, and NSCLC. upm.edu.mynih.gov

Oral cancer cell line: Ca9-22. upm.edu.my

Cervical cancer cell line: HeLa. upm.edu.mynih.gov

Colon cancer cell lines: HT29 and LS174T. upm.edu.my

Ovarian cancer cell line: Caov-3. nih.gov

Pancreatic cancer cell line: PANC-1. upm.edu.my

Prostate cancer cell line: PC-3. upm.edu.my

Table 1: In Vitro Cytotoxicity of this compound Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Reference |

|---|---|---|---|---|

| Saos-2 | Osteosarcoma | < 5 µg/ml | 24-72 | upm.edu.my |

| MCF-7 | Breast Adenocarcinoma | < 5 µg/ml | 24-72 | upm.edu.my |

| UACC-732 | Breast Carcinoma | < 5 µg/ml | 72 | upm.edu.my |

| A549 | Lung Adenocarcinoma | < 5 µg/ml | 72 | upm.edu.my |

| HT29 | Colorectal Adenocarcinoma | < 5 µg/ml | 72 | upm.edu.my |

| COR-L23 | Large Cell Lung Carcinoma | 0.5-1.7 µM | Not Specified | nih.gov |

| 786-0 | Kidney Cancer | 4 nM | Not Specified | nih.gov |

| HepG2 | Hepatoblastoma | 4.6 (±0.23) µM (MTT) | 72 | mdpi.comnih.gov |

| HepG2 | Hepatoblastoma | 5.20 (±0.01) µM (LDH) | 72 | mdpi.comnih.gov |

Effects on Cell Viability and Proliferation in Preclinical Models

This compound's cytotoxic effects are intrinsically linked to its ability to reduce cell viability and inhibit proliferation. upm.edu.mymdpi.comnih.gov Studies have employed various assays to quantify these effects, providing a deeper understanding of the compound's cellular impact.

In a study involving HepG2 (hepatoblastoma) and normal liver Chang cells, this compound demonstrated a selective inhibition of HepG2 cell viability. mdpi.comnih.gov Using the MTT assay, the IC50 for HepG2 cells was 4.6 (±0.23) µM after 72 hours, whereas for the normal Chang cells, it was significantly higher at 35.0 (±0.09) µM. mdpi.comnih.govnih.gov This indicates a selective action against the cancer cells. The LDH leakage assay corroborated these findings, with an IC50 of 5.20 (±0.01) µM for HepG2 and 32.5 (±0.04) µM for Chang cells at 72 hours. mdpi.comnih.gov

The trypan blue dye exclusion assay further confirmed these observations, showing viability indexes of 52 ± 1.73% for HepG2 cells and 62 ± 4.36% for Chang cells at the IC50 concentration after 72 hours. mdpi.comnih.gov This suggests that while this compound reduces the viability of both cell types, its effect is more pronounced on the cancerous HepG2 cells.

Furthermore, the antiproliferative effects of this compound were confirmed using a BrdU cell proliferation assay. mdpi.com At a low concentration (2.3 µL), this compound reduced HepG2 cell proliferation to 19.8% of the control after 72 hours, while 97.6% of the normal liver Chang cells continued to proliferate. mdpi.comnih.govaminer.org This highlights the compound's ability to selectively suppress the proliferation of liver cancer cells. The inhibition of cell proliferation was found to be both time- and dose-dependent. mdpi.comresearchgate.net

In another study, this compound was shown to induce morphological changes in Saos-2 cells, including plasma membrane alterations, which are indicative of cytotoxicity. upm.edu.my The compound also demonstrated a selective inhibitory effect on all tested cancer cells, with selectivity index (S.I.) values greater than 2, suggesting it is less toxic to normal cells. upm.edu.my For instance, the S.I. value for this compound on A549 lung cancer cells was 10.02±1.49, significantly higher than that of the conventional chemotherapy drug doxorubicin. upm.edu.my

In Vivo Preclinical Efficacy Studies in Animal Models

While in vitro studies provide valuable initial data, in vivo studies in animal models are essential to evaluate the potential therapeutic efficacy and systemic effects of a compound.

Assessment of Antitumor Activity in Xenograft Models

Information regarding the assessment of this compound's antitumor activity specifically in xenograft models is limited in the provided search results. Further research is required to fully understand its in vivo efficacy in this context.

Inhibition of Plant Tumors (e.g., Crown Gall)

This compound has demonstrated activity in the inhibition of plant tumors. researchgate.net In a study using the potato disc crown gall tumor assay, this compound exhibited a 45% inhibition of tumor formation. researchgate.net Crown gall is a plant disease caused by the bacterium Agrobacterium tumefaciens, which induces tumor-like growths on plants. mdpi.comnih.gov This assay is often used as a preliminary screen for potential antitumor compounds. scispace.comresearchgate.net The ability of this compound to inhibit these plant tumors suggests a potential for broader antitumor activity. researchgate.net

Other Reported Biological Activities in Preclinical Settings

This compound has been found to be insecticidal. researchgate.net It showed 100% mortality against blowfly larvae at a 1% concentration and 70% mortality against mosquito larvae at 10 ppm. researchgate.net While not directly related to its anticancer properties, this highlights the compound's broad biological activity.

Additionally, some studies have reported that this compound possesses anti-inflammatory and immunosuppressive effects. upm.edu.my The compound has also been shown to be active against brine shrimp, with a lethal concentration 50 (LC50) of 3.3 ppm, a common bioassay used for screening cytotoxic compounds. researchgate.net

It has also been reported that this compound may have weak antileukemic activity in murine models (T/C 124% at 0.95 mg/kg). researchgate.net

Insecticidal and Larvicidal Properties

This compound has demonstrated notable insecticidal and larvicidal effects in preclinical studies. Isolated from the stem bark of Goniothalamus giganteus, this compound has shown lethal activity against different insect larvae. researchgate.net

One study reported that this compound was insecticidal against blowfly larvae, causing 100% mortality at a 1% concentration. researchgate.net It also exhibited activity against mosquito larvae, with a 70% mortality rate observed at a concentration of 10 parts per million (ppm). researchgate.net The insecticidal properties of acetogenins (B1209576) like this compound are of interest for their potential application in controlling various pests. google.com

Insecticidal and Larvicidal Activity of this compound

| Target Organism | Concentration | Mortality Rate | Source |

|---|---|---|---|

| Blowfly larvae | 1% | 100% | researchgate.net |

| Mosquito larvae | 10 ppm | 70% | researchgate.net |

Antimicrobial Activities (e.g., Antibacterial, Antiplasmodial, Antimycobacterial)

This compound and related compounds have been evaluated for their ability to inhibit the growth of various microorganisms, including bacteria and the parasites responsible for malaria.

Antibacterial Activity: Research indicates that this compound possesses antimicrobial properties. ontosight.aiontosight.ai One study investigating goniothalamin (B1671989), a related compound, isolated from Bryonopsis laciniosa, found weak antibacterial activity. nih.gov The minimum inhibitory concentration (MIC) against Bacillus cereus and Shigella shiga was determined to be 64 µg/mL. nih.gov Extracts from other Goniothalamus species have also shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a methanolic bark extract of Goniothalamus velutinus was active against the Gram-positive bacteria Bacillus subtilis, Bacillus spizizenii, and Staphylococcus aureus with MIC values of 0.15, 0.15, and 5 µg/mL, respectively. researchgate.net

Antiplasmodial Activity: The potential of this compound and extracts from Goniothalamus species against the malaria parasite, Plasmodium falciparum, has been explored. While direct studies on this compound's antiplasmodial activity are limited in the provided results, related research on Goniothalamus extracts and compounds offers relevant insights. For example, a study on Goniothalamus lanceolatus showed that its root methanol (B129727) extract had potent antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov Other studies have also pointed to the antiplasmodial potential of compounds isolated from the Annona and Goniothalamus genera, to which this compound belongs. scispace.comresearchgate.net

Antimycobacterial Activity: Information specifically detailing the antimycobacterial properties of this compound was not found in the provided search results. Further research is required to determine its efficacy against mycobacteria.

Antimicrobial Activity of Goniothalamus-derived Compounds

| Compound/Extract | Organism | Measurement | Result | Source |

|---|---|---|---|---|

| Goniothalamin | Bacillus cereus | MIC | 64 µg/mL | nih.gov |

| Goniothalamin | Shigella shiga | MIC | 64 µg/mL | nih.gov |

| G. velutinus methanolic bark extract | Bacillus subtilis | MIC | 0.15 µg/mL | researchgate.net |

| G. velutinus methanolic bark extract | Bacillus spizizenii | MIC | 0.15 µg/mL | researchgate.net |

| G. velutinus methanolic bark extract | Staphylococcus aureus | MIC | 5 µg/mL | researchgate.net |

| G. lanceolatus root methanol extract | P. falciparum (3D7) | IC₅₀ | 2.7 µg/ml | nih.gov |

| G. lanceolatus root methanol extract | P. falciparum (K1) | IC₅₀ | 1.7 µg/ml | nih.gov |

Mechanisms of Action at the Cellular and Molecular Level

Interaction with Mitochondrial Bioenergetics

The mitochondrion, the powerhouse of the cell, is a primary target of goniothalamicin (B1167202). The compound's interference with mitochondrial function is a key aspect of its mechanism of action.

Inhibition of NADH-Ubiquinone Oxidoreductase (Complex I of the Mitochondrial Respiratory Chain)

This compound has been identified as an inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. core.ac.ukmdpi.comfrontiersin.org This large multi-subunit enzyme is the first and largest of the five complexes of the respiratory chain and plays a crucial role in cellular energy production. frontiersin.org It oxidizes NADH produced during the tricarboxylic acid (TCA) cycle and beta-oxidation, transferring electrons to ubiquinone. frontiersin.org This electron transfer is coupled to the pumping of protons across the inner mitochondrial membrane, which generates the proton-motive force necessary for ATP synthesis. frontiersin.org

Inhibition of Complex I by compounds like this compound disrupts this entire process. core.ac.ukmdpi.com Studies on related compounds, acetogenins (B1209576), which also inhibit Complex I, show they can act at the ubiquinone catalytic site. core.ac.uk This inhibition is a critical event that leads to a cascade of downstream effects on cellular metabolism and viability. nih.govnih.gov

Perturbation of ATP Production and Cellular Energy Metabolism

A direct consequence of Complex I inhibition is the disruption of adenosine (B11128) triphosphate (ATP) synthesis. nih.govnih.govresearchgate.net ATP is the primary energy currency of the cell, vital for a vast array of cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis. nih.govwikipedia.org By blocking the electron transport chain at Complex I, this compound effectively curtails the process of oxidative phosphorylation, which is the main source of ATP in aerobic organisms. frontiersin.orgnih.govresearchgate.net

This leads to a significant reduction in cellular ATP levels. nih.gov The depletion of ATP has profound implications for cellular homeostasis, as the cell is deprived of the energy required to maintain its essential functions. nih.gov This energy crisis is a pivotal factor in the subsequent induction of cell death pathways.

Induction of Programmed Cell Death (Apoptosis) Pathways

This compound is a potent inducer of apoptosis, or programmed cell death, in various cell types. nih.govnih.gov This is a controlled and orderly process of cellular suicide that plays a critical role in development and tissue homeostasis. nih.gov this compound triggers apoptosis through multiple interconnected pathways.

Activation of Caspase Cascades (e.g., Caspase-3, Caspase-8, Caspase-9)

A central feature of apoptosis is the activation of a family of cysteine proteases known as caspases. abeomics.com These enzymes exist as inactive zymogens (pro-caspases) and are activated in a hierarchical cascade. abeomics.com Initiator caspases, such as caspase-8 and caspase-9, are activated by specific apoptotic signals and in turn cleave and activate effector caspases, like caspase-3. abeomics.complos.org

Research has demonstrated that this compound treatment leads to the activation of this caspase cascade. nih.govnih.gov Studies have shown the sequential activation of caspase-2 and caspase-9, but not caspase-8, leading to the cleavage and activation of the downstream effector caspase-3 in coronary artery smooth muscle cells. nih.gov In human Jurkat T-cells, this compound induced the processing of both caspase-3 and caspase-7. nih.gov The activation of these effector caspases is a point of no return, committing the cell to dismantle itself in an orderly fashion. nih.govdovepress.com

| Caspase | Type | Role in this compound-Induced Apoptosis | Observed in Cell Line |

|---|---|---|---|

| Caspase-2 | Initiator | Activated sequentially before Caspase-9. nih.gov | Coronary Artery Smooth Muscle Cells nih.gov |

| Caspase-3 | Effector | Activated downstream of Caspase-9 and Caspase-2. nih.govnih.gov | Coronary Artery Smooth Muscle Cells, Jurkat T-cells nih.govnih.gov |

| Caspase-7 | Effector | Processed and activated. nih.gov | Jurkat T-cells nih.gov |

| Caspase-8 | Initiator | Not observed to be activated in some studies. nih.gov | Coronary Artery Smooth Muscle Cells nih.gov |

| Caspase-9 | Initiator | Activated in the intrinsic pathway. nih.gov | Coronary Artery Smooth Muscle Cells nih.gov |

Modulation of Pro-apoptotic and Anti-apoptotic Protein Expression (e.g., Bax, Bcl-2)

The commitment to apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.govoncotarget.com The balance between these opposing factions determines the cell's fate. frontiersin.orgijcmas.comnih.gov

This compound has been shown to modulate the expression of these proteins, tipping the balance in favor of apoptosis. nih.gov This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govfrontiersin.org The activation of Bax can lead to the permeabilization of the outer mitochondrial membrane, a critical event in the intrinsic apoptotic pathway. oncotarget.comijcmas.com This allows for the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of caspase-9 and the subsequent caspase cascade. nih.gov

| Protein | Family | Function | Effect of this compound |

|---|---|---|---|

| Bax | Bcl-2 | Pro-apoptotic ijcmas.comnih.gov | Upregulated/Activated nih.govfrontiersin.org |

| Bcl-2 | Bcl-2 | Anti-apoptotic oncotarget.comijcmas.comnih.gov | Downregulated nih.govfrontiersin.org |

Alterations in Cellular Membrane Integrity (e.g., Phosphatidylserine (B164497) Externalization)

One of the hallmark features of early apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner leaflet of the plasma membrane to the outer leaflet. researchgate.netfrontiersin.orgnih.gov Under normal physiological conditions, PS is exclusively located on the inner side of the cell membrane. researchgate.netfrontiersin.org Its exposure on the cell surface acts as an "eat-me" signal, flagging the apoptotic cell for engulfment by phagocytes. frontiersin.orgnih.gov

Studies have consistently demonstrated that this compound induces the externalization of phosphatidylserine. nih.govnih.gov This event serves as a clear indicator that the cells are undergoing apoptosis and is a direct consequence of the activation of the apoptotic machinery within the cell. nih.govnih.gov This alteration in membrane integrity is a crucial step in the orderly removal of apoptotic cells, preventing the release of cellular contents and subsequent inflammation. nih.gov

Cell Cycle Regulation and Arrest

This compound, an Annonaceous acetogenin (B2873293), has been identified as a compound with potential anticancer properties, in part through its influence on cell cycle regulation. Acetogenins as a class of compounds are known to be cytotoxic and can induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. frontiersin.org The regulation of the cell cycle, a complex process involving cyclins, cyclin-dependent kinases (CDKs), and checkpoint proteins, is a critical target in cancer therapy. frontiersin.orgmedsci.org

Induction of Cell Cycle Arrest at Specific Phases (e.g., S phase, G2/M phase)

Research into the specific effects of this compound on cell cycle progression has indicated its ability to induce arrest at particular phases, a key mechanism for inhibiting cancer cell proliferation. Extracts from Annona muricata (Graviola), which contain this compound among other acetogenins, have been observed to arrest the cell cycle in the G2/M phase in squamous cell carcinoma cells. researchgate.netscispace.com This is consistent with findings for the broader class of Annonaceous acetogenins, which have been shown to cause cell cycle arrest at both the G1/S transition and the G2/M phase in different cancer cell lines. frontiersin.orgnih.govmdpi.com For instance, studies on fractions of Annona coriacea, rich in acetogenins and alkaloids, demonstrated a marked increase in the p21 protein and subsequent cell cycle arrest in the G2/M phase in human cervical cancer cell lines. mdpi.com Similarly, a study on drug-resistant human hepatocellular carcinoma cells showed that Annonaceous acetogenins could induce cell cycle arrest in the G2/M phase. nih.gov While some acetogenins, like annonacin, have been specifically shown to arrest cells in the G1 phase, the evidence for this compound points towards a G2/M block. ijper.orgresearchgate.net

| Compound/Extract | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| This compound (in Graviola extract) | SCC-25 (Squamous Cell Carcinoma) | Cell cycle arrest at G2/M phase. | researchgate.netscispace.com |

| Annonaceous Acetogenins (General) | BEL-7402/5-FU, HepG2/ADM (Hepatocellular Carcinoma) | Cell cycle arrest in G2/M phase. | nih.gov |

| Annonaceous Acetogenins (General) | Various Cancer Cells | Regulation of cell cycle at G1/S transition and G1 arrest. | frontiersin.org |

| Annona coriacea Fractions (Rich in Acetogenins) | SiHa, HeLa (Cervical Cancer) | Cell cycle arrest in G2/M phase. | mdpi.com |

Identification and Validation of Molecular Targets

Identifying the precise molecular targets of a compound is crucial for understanding its mechanism of action and for developing it as a therapeutic agent. drugtargetreview.comnih.gov For this compound, research has pointed to several putative targets at the molecular level.

In Silico Studies for Putative Molecular Targets (e.g., α-Tubulin)

Computational, or in silico, methods are powerful tools for predicting the molecular targets of natural products. researchgate.net An in silico target identification study was performed for this compound using covalent docking. researchgate.net This research suggested that α-tubulin is a putative molecular target for the compound. researchgate.net The study performed a reaction energetic analysis based on DFT (Density Functional Theory) studies to assess the binding of this compound to the Cys-316 residue of α-tubulin, which hinted that the compound may act as an α-tubulin inhibitor, similar to Pironetin. researchgate.net Molecular dynamics simulations further supported these observations. researchgate.net

Potential Involvement of Protein Kinases and TRAIL Receptors

The mechanism of action of this compound may also involve the modulation of protein kinases and specific cell death signaling pathways. There is evidence suggesting a link between this compound and the activation of protein kinases. kyobobook.co.kr Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including cell division, proliferation, and apoptosis, making them key targets in oncology. plos.orgelifesciences.orgfrontiersin.org

Furthermore, the cytotoxic effects of styryl-lactones, the class of compounds to which this compound belongs, may involve Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) receptors. researchgate.net The TRAIL pathway is a critical route for inducing apoptosis selectively in cancer cells. nih.govresearchgate.net While direct experimental validation for this compound's effect on TRAIL receptors is not detailed in the available literature, a related compound, Goniothalamin (B1671989), has been shown to enhance TRAIL-induced apoptosis by increasing the expression of the death receptor DR5 and its translocation to the cell surface. nih.govresearchgate.net This suggests a potential mechanism for related compounds, although specific investigation into this compound's interaction with this pathway is required.

| Potential Target | Method of Identification | Finding | Reference |

|---|---|---|---|

| α-Tubulin | In Silico (Covalent Docking, DFT, Molecular Dynamics) | Identified as a putative molecular target; may act as an inhibitor binding to Cys-316. | researchgate.net |

| Protein Kinases | (Not specified in snippet) | Research suggests a link between this compound and protein kinase activation. | kyobobook.co.kr |

| TRAIL Receptors | General (Styryl-lactone class) | Cytotoxic effects of the styryl-lactone class may involve TRAIL receptors. Direct evidence for this compound is pending. | researchgate.net |

Structure Activity Relationship Sar of Goniothalamicin and Its Derivatives

Elucidation of Key Structural Features Essential for Biological Activity

SAR studies have pinpointed several structural components of goniothalamicin (B1167202) and related acetogenins (B1209576) that are critical for their biological activity. These include the γ-lactone ring, the tetrahydrofuran (B95107) (THF) rings with their flanking hydroxyl groups, and the long aliphatic chain. frontiersin.org

The α,β-unsaturated γ-lactone ring at one end of the this compound molecule is a hallmark of the Annonaceous acetogenins and is considered a primary determinant of their biological activity. frontiersin.orgmdpi.com This moiety is believed to be a key player in the inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a primary mechanism of action for these compounds. scielo.br The electrophilic nature of the α,β-unsaturated system makes it susceptible to nucleophilic attack by biological macromolecules, leading to the disruption of cellular processes.

While the γ-lactone is crucial, its ring size and saturation can influence cytotoxicity. For instance, a study on goniothalamin (B1671989) analogs indicated that decreasing the lactone ring size from six to five members did not lead to an increase in cytotoxicity. nih.gov This suggests that the specific conformation and reactivity of the six-membered γ-lactone are optimized for biological interaction.

Table 1: Influence of Lactone Moiety Modifications on Cytotoxicity

| Compound/Modification | Effect on Cytotoxicity | Reference |

| (Z)-Goniothalamin | Most active among synthesized analogs (IC50 = 12 μM) | nih.gov |

| Decreased lactone ring size (six to five membered) | No increase in cytotoxicity | nih.gov |

| α,β-unsaturated γ-lactone | Considered essential for toxic effect | frontiersin.org |

| γ-(hydroxymethyl) γ-lactone | Characterizes a new type of Annonaceous acetogenin (B2873293) | acs.org |

This table summarizes findings on how modifications to the lactone ring of this compound analogs affect their biological activity.

The hydroxyl groups, particularly those flanking the THF ring, are thought to be involved in binding to the mitochondrial complex I. researchgate.net Their number and position along the hydrocarbon chain influence the polarity and conformational flexibility of the molecule, which in turn affects its ability to traverse cell membranes and interact with its target. core.ac.uk For example, the placement of hydroxyl groups alpha to the THF functionality has been established through detailed spectroscopic analysis. researchgate.net In some related acetogenins, the presence of a 1,2,5-triol group with a specific stereochemistry has been identified as a common and important structural feature. core.ac.uk

Research indicates that the hydroxyl and carbonyl groups located on the aliphatic chain that connects the γ-lactone to the THF ring system significantly contribute to modulating the inhibitory potency of the acetogenin through specific interactions. researchgate.net

Impact of Stereochemistry on Biological Potency and Selectivity (e.g., S configuration at C6)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor determining the biological potency and selectivity of this compound and its derivatives. Even subtle changes in the spatial orientation of functional groups can lead to significant differences in activity.

For instance, in studies of goniothalamin analogs, the stereochemistry at certain positions was found to be crucial. A structure-activity relationship study of (R)- and (S)-Goniothalamin and their analogs revealed that the (S)-enantiomer of goniothalamin and a specific analog were the most potent and selective cytotoxic compounds against kidney cancer cells. nih.gov This highlights that the specific "handedness" of the molecule is vital for its interaction with its biological target. The cis and trans configurations at the 2 and 4 positions of the lactone ring also influence the biological activity and physical properties of this compound derivatives. ontosight.ai

Comparative SAR Studies with Other Annonaceous Acetogenins

This compound belongs to the large family of Annonaceous acetogenins, which now includes over 500 known compounds. nih.gov Comparative SAR studies across this family have provided invaluable insights into the structural requirements for biological activity. scielo.br These studies have shown that while the α,β-unsaturated γ-lactone is a common and essential feature, the number and arrangement of THF rings, the pattern of hydroxylation, and the nature of the aliphatic chain all contribute to the diversity of biological profiles observed.

For example, acetogenins can be classified based on the number of THF rings (mono-, bis-, etc.) and whether these rings are adjacent or non-adjacent. researchgate.net this compound is a mono-THF acetogenin, and its activity profile can be compared to other mono-THF compounds like annonacin, as well as to bis-THF acetogenins like asimicin and bullatacin. researchgate.netcore.ac.uk These comparisons have revealed that bis-THF acetogenins are often more potent than their mono-THF counterparts.

The positioning of hydroxyl groups relative to the THF rings is also a key differentiator. Specific patterns of hydroxylation have been identified and named, such as the this compound, annonacin, and annomontacin (B238543) patterns, which are distinguished by the spacing of hydroxyl groups along the chain. core.ac.uk

Table 2: Comparative Cytotoxicity of Selected Annonaceous Acetogenins

| Acetogenin | Structural Class | Key Features | Relative Cytotoxicity | Reference(s) |

| This compound | Mono-THF | Tetrahydroxy, γ-lactone | Potent | researchgate.netpsu.ac.th |

| Annonacin | Mono-THF | Similar to this compound | Potent | researchgate.netpsu.ac.th |

| Gigantecin | Bis-THF (non-adjacent) | Tetrahydroxy, γ-lactone | Extremely cytotoxic | researchgate.netresearchgate.net |

| Asimicin | Bis-THF (adjacent) | Epimer of Bullatacin (C-24R) | Highly potent | core.ac.uk |

| Bullatacin | Bis-THF (adjacent) | Epimer of Asimicin (C-24S) | Highly potent | core.ac.ukgoogle.com |

This table provides a comparative overview of the structural classes and cytotoxic potential of this compound and other representative Annonaceous acetogenins.

Rational Design Principles for Developing Improved this compound-Based Analogues

The wealth of information gathered from SAR studies provides a solid foundation for the rational design of new this compound-based analogues with improved properties. nih.govnih.gov The goal of such rational design is to create molecules that retain or enhance the desired biological activity (e.g., cytotoxicity against cancer cells) while potentially reducing toxicity to normal cells and improving pharmacokinetic properties.

Key principles for the rational design of improved analogues include:

Preservation of Essential Moieties: The α,β-unsaturated γ-lactone and the core THF ring with its flanking hydroxyls should generally be retained, as they are fundamental to the mechanism of action.

Stereochemical Control: Synthesis should aim for specific stereoisomers, such as the (S)-configuration at key chiral centers, which have been shown to possess greater potency. nih.gov

Modification of the Aliphatic Chain: The long hydrocarbon chain can be modified to alter the compound's lipophilicity and solubility. Introducing or modifying functional groups on the chain can fine-tune biological activity and selectivity. researchgate.net

Bioisosteric Replacement: Certain functional groups can be replaced with others that have similar physical or chemical properties (bioisosteres) to improve metabolic stability or reduce off-target effects.

Conjugation: Attaching this compound analogues to targeting moieties, such as antibodies or ligands for specific receptors, could direct the cytotoxic agent specifically to cancer cells, thereby increasing efficacy and reducing systemic toxicity. mdpi.com

By applying these principles, medicinal chemists can systematically synthesize and evaluate new derivatives of this compound, moving closer to the development of novel and effective therapeutic agents. nih.gov

Analytical Methodologies for Goniothalamicin Research

Quantitative and Qualitative Analysis in Plant Extracts and Biological Matrices (Excluding Human Clinical Samples)

The accurate quantification and qualitative identification of goniothalamicin (B1167202) in crude plant extracts and non-human biological systems are fundamental for phytochemical and preclinical research. nih.govwalshmedicalmedia.comaustinpublishinggroup.com These analyses help in standardizing extracts, understanding compound distribution within a plant, and performing pharmacokinetic studies in animal models. nih.govfrontiersin.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound in plant extracts. austinpublishinggroup.com It is a versatile and robust method used for both the separation and quantification of the compound. nih.govwalshmedicalmedia.com In a typical application, a reversed-phase C18 column is employed to separate this compound from other components in the extract. isisn.orgwjpmr.com

The mobile phase often consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water, sometimes with additives like phosphoric acid to improve peak shape. isisn.orgwjpmr.comdergipark.org.tr Detection is commonly achieved using a UV/Vis detector, as the chromophores within the this compound structure allow for strong absorbance at specific wavelengths. isisn.orgresearchgate.net One study optimized an HPLC method using a gradient elution of ultrapure water and methanol at a flow rate of 1.0 mL/min, with detection set at 254 nm. isisn.org Method validation according to ICH guidelines is crucial to ensure linearity, precision, accuracy, and sensitivity. isisn.org For instance, a validated method for goniothalamin (B1671989), a closely related compound, established a limit of detection (LOD) and limit of quantification (LOQ) of 1.55 µg/mL and 5.16 µg/mL, respectively. isisn.org

| Parameter | Condition |

|---|---|

| Instrument | Semi-Preparative HPLC system (Shimadzu) with LC-6AD binary pump, DGU-20A degassing unit, and SPD-20A UV/Vis detector |

| Column | ZORBAX Eclipse Plus C18 (4.6 mm x 250 mm, 5.0 µm) |

| Mobile Phase | Gradient of Ultrapure Water (A) and Methanol (B) |

| Gradient Program | 0–10 min, 0–50% B; 10–40 min, 50–100% B; 40–50 min, 100–60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 1.0 µL |

| Retention Time | ~24.1 min |

| LOD | 1.55 µg/mL |

| LOQ | 5.16 µg/mL |

For analyses requiring higher sensitivity and specificity, particularly in complex biological matrices like rat plasma, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. bioanalysis-zone.comresearchgate.net This technique combines the powerful separation capabilities of LC with the precise detection and structural information provided by MS/MS. researchgate.netveedalifesciences.com LC-MS/MS is essential for pharmacokinetic studies, allowing for the accurate measurement of this compound concentrations over time in animal models. nih.gov

The methodology involves sample pretreatment, often a protein precipitation step using a solvent like acetonitrile, to remove interfering macromolecules from the plasma sample. frontiersin.orghpst.czshimadzu.fr The analyte is then separated on a C18 column and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. frontiersin.orgresearchgate.net Quantification is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high selectivity and minimizing matrix effects. frontiersin.orgnih.gov The high sensitivity of modern triple quadrupole instruments allows for the detection of compounds at very low concentrations (ng/mL or even pg/mL), which is critical for characterizing the absorption, distribution, metabolism, and excretion profiles of this compound. veedalifesciences.comhpst.cz

| Step | Description |

|---|---|

| Sample Collection | Blood is collected from the animal model (e.g., rat) and centrifuged to obtain plasma. frontiersin.orgshimadzu.fr |

| Sample Preparation | Protein precipitation with an organic solvent (e.g., acetonitrile) to remove proteins, followed by centrifugation. The supernatant is collected for analysis. frontiersin.orghpst.cz |

| Chromatography | Reversed-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile with formic acid). nih.govfrontiersin.org |

| Ionization | Electrospray Ionization (ESI), typically in positive or negative ion mode depending on the analyte. frontiersin.org |

| Mass Analysis | Triple Quadrupole (QqQ) Mass Spectrometer. hpst.cz |

| Detection Mode | Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the analyte and internal standard. frontiersin.org |

| Quantification | Concentrations are determined from a calibration curve generated using standards in the same biological matrix. shimadzu.fr |

The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. ajol.info Separation is based on the compounds' boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. ajol.info The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries (like the NIST library) for compound identification. researchgate.net For goniothalamin, GC-MS analysis revealed a molecular ion peak [M]+ at m/z 200.1 and several characteristic fragment ions. isisn.org

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Identity |

|---|---|

| 200.1 | Molecular Ion [M]+ |

| 172 | [M-CO]+ |

| 131 | Cinnamyl ion [C₉H₉]+ |

| 104 | Styrenyl ion [C₈H₈]+ |

| 91 | Tropylium ion [C₇H₇]+ |

| 77 | Phenyl ion [C₆H₅]+ |

| 68 | Cyclopentenyl ion [C₅H₇]+ (Base Peak) |

Spectroscopic Techniques for Structural Elucidation and Confirmation

Once a compound is isolated, spectroscopic methods are indispensable for confirming its identity and elucidating its precise three-dimensional structure. hyphadiscovery.comspringernature.com